4-Bromo-N'-hydroxythiophene-2-carboximidamide 4-Bromo-N'-hydroxythiophene-2-carboximidamide
Brand Name: Vulcanchem
CAS No.: 1094456-19-5
VCID: VC3384921
InChI: InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8)
SMILES: C1=C(SC=C1Br)C(=NO)N
Molecular Formula: C5H5BrN2OS
Molecular Weight: 221.08 g/mol

4-Bromo-N'-hydroxythiophene-2-carboximidamide

CAS No.: 1094456-19-5

Cat. No.: VC3384921

Molecular Formula: C5H5BrN2OS

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N'-hydroxythiophene-2-carboximidamide - 1094456-19-5

Specification

CAS No. 1094456-19-5
Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
IUPAC Name 4-bromo-N'-hydroxythiophene-2-carboximidamide
Standard InChI InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8)
Standard InChI Key HOVHXDNCOSLMLH-UHFFFAOYSA-N
SMILES C1=C(SC=C1Br)C(=NO)N
Canonical SMILES C1=C(SC=C1Br)C(=NO)N

Introduction

4-Bromo-N'-hydroxythiophene-2-carboximidamide is a complex organic compound featuring a thiophene ring, a bromine atom, and a hydroxy group, along with a carboximidamide functional group. Its molecular formula is C5H5BrN2OS, and it has a molecular weight of 221.08 g/mol . This compound is of interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its unique structure and potential biological activities.

Synthesis Methods

The synthesis of 4-Bromo-N'-hydroxythiophene-2-carboximidamide typically involves several steps, including the bromination of thiophene derivatives followed by the introduction of the hydroxy and carboximidamide functionalities. These methods can vary based on the availability of starting materials and desired yields.

Potential Applications

4-Bromo-N'-hydroxythiophene-2-carboximidamide has potential applications across several fields, including medicinal chemistry and biochemistry. Its unique structure and functional groups make it a candidate for various biological studies, particularly in the development of new therapeutic agents.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Bromo-N'-hydroxythiophene-2-carboximidamide, allowing for comparisons regarding their properties and activities. A comparison of these compounds is provided below:

Compound NameMolecular FormulaKey Features
3-Bromo-N'-hydroxythiophene-2-carboximidamideC5H5BrN2OSSimilar thiophene structure; different substitution pattern
4-Bromo-N'-hydroxybenzenecarboximidamideC7H7BrN2OAromatic ring instead of thiophene; potential differences in activity
N-hydroxythiophene-2-carboximidamideC5H6N2OSLacks bromine; may exhibit different reactivity

These compounds demonstrate various biological activities and applications, making them important for further research in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator